6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
Beschreibung
This compound is a highly glycosylated benzochromenone derivative characterized by a benzo[g]chromen-4-one core substituted with methoxy, methyl, and hydroxyl groups, along with multiple oligosaccharide chains. The structure includes two oxane (sugar) units linked via glycosidic bonds, contributing to its high molecular weight (~800–900 g/mol, inferred from similar compounds in and ). The presence of extensive hydroxyl and hydroxymethyl groups enhances hydrophilicity, while the aromatic chromenone core provides stability through π-electron conjugation.
Eigenschaften
IUPAC Name |
6-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDWELARBQGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cassiaside B2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 °C | |
| Record name | Cassiaside B2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cassiaside B2 umfasst mehrere Schritte, beginnend mit der Extraktion von Cassia obtusifolia-Samen. Die Samen werden einer Lösungsmittelextraktion unterzogen, typischerweise mit Ethanol oder Methanol, um einen Rohextrakt zu erhalten . Dieser Extrakt wird dann mit chromatographischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Cassiaside B2 zu isolieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cassiaside B2 folgt ähnlichen Extraktions- und Reinigungsverfahren, jedoch im größeren Maßstab. Die Verwendung fortschrittlicher chromatographischer Verfahren gewährleistet eine hohe Reinheit und Ausbeute der Verbindung . Darüber hinaus werden biotechnologische Verfahren, einschließlich mikrobieller Fermentation, untersucht, um die Produktionseffizienz von Cassiaside B2 zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Cassiaside B2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können Cassiaside B2 in die entsprechenden Alkoholderivate umwandeln.
Substitution: Substitutionsreaktionen mit Nukleophilen können den glykosidischen Anteil von Cassiaside B2 modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Thiole und Amine werden unter milden sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, Alkoholderivate und substituierte Glykoside .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Cassiaside B2 übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Proteintyrosinphosphatase 1B (PTP1B): Cassiaside B2 hemmt PTP1B, das eine Rolle bei der Insulinsignaltransduktion und dem Glukosestoffwechsel spielt.
Humanes Monoaminooxidase A (hMAO-A): Es hemmt auch hMAO-A, ein Enzym, das an der Degradierung von Neurotransmittern beteiligt ist.
5-HT2C-Rezeptor: Cassiaside B2 wirkt als Agonist des 5-HT2C-Rezeptors, der in die Appetitregulierung und affektive Störungen verwickelt ist.
Wirkmechanismus
Cassiaside B2 exerts its effects through multiple molecular targets and pathways:
Protein Tyrosine Phosphatase 1B (PTP1B): Cassiaside B2 inhibits PTP1B, which plays a role in insulin signaling and glucose metabolism.
Human Monoamine Oxidase A (hMAO-A): It also inhibits hMAO-A, an enzyme involved in the degradation of neurotransmitters.
5-HT2C Receptor: Cassiaside B2 acts as an agonist of the 5-HT2C receptor, which is implicated in appetite regulation and mood disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Structural Divergence: The target compound distinguishes itself via dual oxane glycosylation, a feature shared with BioDeep00002307288. However, BioDeep00002307288 incorporates a lipophilic 3-methylbutenyl group, which may reduce aqueous solubility compared to the target compound’s polar hydroxyl/methoxy groups. HMDB0038478 shares the benzo[g]chromenone core but lacks one oxane unit, resulting in a lower molecular weight (~750 vs.
Physicochemical Properties: Glycosylation markedly increases hydrophilicity. For example, the target compound and ’s chromenone derivative (MW 626.524) exhibit higher predicted solubility than non-glycosylated analogs like the 330.293 g/mol compound in . Methoxy groups (e.g., 8-methoxy in the target compound) may enhance membrane permeability compared to purely hydroxylated analogs, as seen in the contrast between the target compound and ’s 7-hydroxy derivative.
Biological Implications: The aromatic chromenone core, common to all compared compounds, is associated with antioxidant and enzyme-inhibitory activities due to redox-active hydroxyl groups. Glycosylation in the target compound may facilitate receptor-binding specificity, as seen in flavonoid glycosides, though empirical data are needed.
Synthetic and Analytical Challenges :
Biologische Aktivität
The compound 6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one (often referred to as compound 1) is a complex polyphenolic structure with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 is characterized by multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The presence of oxane rings and a benzo[g]chromene core suggests potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that compound 1 exhibits strong antioxidant activity. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. In vitro studies have demonstrated its ability to reduce oxidative stress markers in human cell lines.
Antimicrobial Activity
Compound 1 has shown promising antimicrobial properties against various pathogens. Notably:
- Bacterial Inhibition : Studies report that compound 1 displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be less than 25 µg/mL for most strains tested .
Anticancer Potential
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays revealed that compound 1 inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a potential for further development as an anticancer agent .
The biological effects of compound 1 can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups in the structure donate electrons to free radicals, neutralizing their harmful effects.
- Inhibition of Enzymatic Activity : Compound 1 may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Induction of Apoptosis : In cancer cells, compound 1 has been observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A series of studies have been conducted to assess the efficacy of compound 1:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant capacity | Compound 1 reduced oxidative stress markers by up to 70% in vitro. |
| Study B | Assess antimicrobial activity | Effective against E. coli with an MIC of 15 µg/mL. |
| Study C | Investigate anticancer effects | Induced apoptosis in A549 cells with an IC50 of 20 µM. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
